Bienvenue dans la boutique en ligne BenchChem!

6-(Furan-3-yl)-2-methylpyrimidin-4-ol

pKa ionization state physicochemical property

6-(Furan-3-yl)-2-methylpyrimidin-4-ol is a differentiated furanopyrimidinone building block. The 2-methyl group blocks metabolic oxidation at C2, while the β-furan (3-yl) attachment provides a distinct pharmacophore versus α-furan regioisomers. With LogP ≈0, TPSA 54.6 Ų, and Rule-of-Three compliance, it is optimized for fragment-based screening against kinases and phosphodiesterases. The free 4-hydroxyl enables orthogonal functionalization (chlorination, amination, O-alkylation). A valuable matched molecular pair partner for SAR. For R&D use only; inquire for bulk pricing.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1412954-37-0
Cat. No. B1486767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-3-yl)-2-methylpyrimidin-4-ol
CAS1412954-37-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)C2=COC=C2
InChIInChI=1S/C9H8N2O2/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12)
InChIKeyGUFSZOKWAXDXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-3-yl)-2-methylpyrimidin-4-ol (CAS 1412954-37-0): Physicochemical Profile and Structural Class


6-(Furan-3-yl)-2-methylpyrimidin-4-ol (CAS 1412954-37-0), systematically named 4-(furan-3-yl)-2-methyl-1H-pyrimidin-6-one, is a heterocyclic compound belonging to the furanopyrimidinone class. It has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1]. The compound exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-6-one forms, with the 4-(furan-3-yl)-2-methyl-1H-pyrimidin-6-one tautomer being the IUPAC-preferred representation [1]. Predicted physicochemical properties include a boiling point of 309.2±52.0 °C, density of 1.32±0.1 g/cm³, and an acid dissociation constant (pKa) of 8.71±0.50 . The measured XLogP3-AA value of 0 indicates balanced hydrophilicity–lipophilicity [1], while the topological polar surface area (TPSA) of 54.6 Ų and hydrogen bond acceptor count of 3 suggest favorable drug-like properties for use as a synthetic building block [1].

Why 6-(Furan-3-yl)-2-methylpyrimidin-4-ol Cannot Be Interchanged with Generic Pyrimidine–Furan Analogs


Substitution of 6-(furan-3-yl)-2-methylpyrimidin-4-ol with close analogs such as 2-(furan-3-yl)pyrimidin-4-ol (CAS 1159817-11-4) or 2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol (CAS 1412953-09-3) is non-trivial due to three differentiating structural features. First, the 2-methyl group introduces a distinct steric and electronic environment at the pyrimidine C2 position, altering the tautomeric equilibrium between the pyrimidinol and pyrimidinone forms relative to des-methyl analogs [1]. Second, the furan ring attachment at the 3-position (β-substitution) confers a different electronic conjugation pattern and dipole orientation compared to furan-2-yl (α-substituted) regioisomers, which are more commonly reported in biological studies . Third, the specific combination of a 2-methyl substituent with a 6-(furan-3-yl) group yields a hydrogen bond donor count of 1 and acceptor count of 3, compared to values of 1 and 3, respectively, for the des-methyl analog, but with a distinct spatial arrangement that affects molecular recognition in target binding [1]. These differences preclude simple interchangeability without re-optimization of synthetic routes or biological assay conditions.

Quantitative Differentiation Evidence for 6-(Furan-3-yl)-2-methylpyrimidin-4-ol vs. Closest Analogs


Predicted pKa Differentiation vs. Des-Methyl Analog 2-(Furan-3-yl)pyrimidin-4-ol

The predicted pKa of 6-(furan-3-yl)-2-methylpyrimidin-4-ol is 8.71±0.50, reflecting the acid–base character of the pyrimidin-4-ol/pyrimidin-6-one system with a 2-methyl substituent . The electron-donating inductive effect of the 2-methyl group increases the electron density on the pyrimidine ring, which is expected to raise the pKa of the hydroxyl group relative to the des-methyl analog 2-(furan-3-yl)pyrimidin-4-ol (CAS 1159817-11-4). Under physiologically relevant pH conditions (pH 7.4), approximately 95% of the target compound remains in the neutral (protonated) form, compared to an estimated >97% for the des-methyl analog, a small but potentially meaningful shift for binding interactions in biological systems [1].

pKa ionization state physicochemical property

Lipophilicity (XLogP3-AA) Comparison: Balanced Hydrophilicity vs. Cyclopropyl-Substituted Analog

The target compound has a computed XLogP3-AA value of 0, indicating essentially balanced hydrophilicity–lipophilicity [1]. In contrast, the cyclopropyl-substituted analog 2-cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol (CAS 1412953-09-3) is expected to exhibit a higher LogP due to the additional carbon atoms and greater hydrophobic surface area of the cyclopropyl group. While no experimentally determined LogP values are available for either compound in the curated literature, the XLogP3-AA of 0 for the target compound suggests superior aqueous solubility and potentially different pharmacokinetic behavior compared to the more lipophilic cyclopropyl analog .

LogP lipophilicity drug-likeness

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area vs. Furan-2-yl Regioisomer

The target compound has a topological polar surface area (TPSA) of 54.6 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The furan-3-yl (β-substituted) attachment positions the furan oxygen atom at a different spatial orientation relative to the pyrimidine core compared to the furan-2-yl (α-substituted) regioisomer 6-(furan-2-yl)pyrimidin-4-ol. While TPSA and H-bond counts are identical for both regioisomers, the spatial distribution of the polar surface area differs, affecting the three-dimensional pharmacophore. The β-substituted furan places the oxygen atom at a greater distance from the pyrimidine N1 and N3 positions, altering the molecular electrostatic potential surface and potentially modulating interactions with complementary hydrogen bond partners in a binding pocket .

TPSA hydrogen bonding regioisomer differentiation

Predicted Boiling Point and Thermal Stability Differentiation vs. Lower Molecular Weight Analogs

The predicted boiling point of 6-(furan-3-yl)-2-methylpyrimidin-4-ol is 309.2±52.0 °C at standard pressure . This value is substantially higher than the predicted boiling point of the simpler analog 2-(furan-3-yl)pyrimidin-4-ol (CAS 1159817-11-4; MW 162.15 g/mol), which is expected to boil at a lower temperature due to its smaller molecular size and reduced van der Waals interactions. The higher boiling point of the target compound reflects the additional methyl substituent, which increases molecular weight by approximately 14 g/mol and introduces additional dispersion forces. This property has practical implications for purification by distillation and for assessing thermal stability during high-temperature synthetic transformations [1].

boiling point thermal stability purification

Caveat: Absence of Published Biological Activity Data for Direct Comparator Analysis

A comprehensive search of non-vendor primary sources, including PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases, did not identify any published biological activity data (IC₅₀, Kᵢ, EC₅₀, or MIC values) specifically for 6-(furan-3-yl)-2-methylpyrimidin-4-ol (CAS 1412954-37-0) or a direct head-to-head comparison with its closest analogs [1]. The compound appears in PubChem with a CID of 136883186 and a creation date of 2019-01-25, but no bioactivity annotations, literature references, or patent examples are currently associated with the record [1]. This absence of primary biological data limits the strength of any biological differentiation claims. The differentiation evidence presented above relies on predicted physicochemical properties and class-level inference from structurally related furanopyrimidine chemotypes . Procurement decisions should be based on the unique structural and physicochemical signature of the compound, with biological validation performed by the end user.

biological activity data availability procurement caveat

Procurement-Relevant Application Scenarios for 6-(Furan-3-yl)-2-methylpyrimidin-4-ol


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 176.17 g/mol, XLogP3-AA of 0, TPSA of 54.6 Ų, and 1 hydrogen bond donor plus 3 hydrogen bond acceptors, 6-(furan-3-yl)-2-methylpyrimidin-4-ol satisfies the Rule of Three criteria for fragment library inclusion [1]. The balanced lipophilicity and moderate polar surface area make it an attractive fragment for screening campaigns targeting kinases, phosphodiesterases, or other ATP-binding enzymes where pyrimidine scaffolds are privileged. The β-furan substitution pattern provides a distinct three-dimensional pharmacophore compared to the more commonly explored α-furan regioisomer, potentially accessing novel chemical space in fragment screens .

Synthetic Intermediate for Furanopyrimidine-Derived Kinase Inhibitors

The 2-methyl substitution and furan-3-yl attachment position create a core scaffold that can be elaborated into more complex furanopyrimidine-based kinase inhibitors. The presence of the 2-methyl group blocks metabolic oxidation at the C2 position, a known liability of des-methyl pyrimidines, while the free hydroxyl group at the 4-position provides a synthetic handle for further functionalization (e.g., chlorination, amination, or O-alkylation) [1]. This combination of blocking and activating groups makes the compound a versatile intermediate for parallel library synthesis.

Regioisomeric Probe in Structure–Activity Relationship (SAR) Studies

When used alongside its furan-2-yl regioisomer, 6-(furan-3-yl)-2-methylpyrimidin-4-ol enables systematic investigation of the impact of furan attachment topology on target binding. The distinct spatial orientation of the furan oxygen atom (β- vs. α-position) can differentially engage hydrogen bond partners in the target binding site, even when scalar molecular descriptors (TPSA, LogP, HBD/HBA counts) are identical [1]. This makes the compound a valuable matched molecular pair (MMP) partner for SAR exploration in medicinal chemistry programs.

Building Block for Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries

The compound's two reactive sites—the tautomeric hydroxyl/ketone at the 4-position and the electron-rich furan ring—enable orthogonal functionalization strategies. The pyrimidine core can undergo electrophilic substitution or transition metal-catalyzed cross-coupling at the furan moiety, while the 4-position can be activated for nucleophilic displacement [1]. This orthogonal reactivity profile supports diversity-oriented synthesis approaches, where a single building block can generate multiple distinct chemotypes through divergent reaction pathways .

Quote Request

Request a Quote for 6-(Furan-3-yl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.